![molecular formula C15H14N2O4 B14735162 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 6437-31-6](/img/structure/B14735162.png)
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that features a unique combination of indole and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Dioxolo Group: The dioxolo group can be introduced via cyclization reactions involving appropriate diol and aldehyde or ketone precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution or cyclization reactions.
Final Coupling: The final step involves coupling the indole-dioxolo intermediate with the pyrrolidine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione would depend on its specific biological or chemical activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Similar structure with a morpholine ring instead of a pyrrolidine ring.
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole, dioxolo, and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
6437-31-6 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C15H14N2O4/c18-14(15(19)17-3-1-2-4-17)10-7-16-11-6-13-12(5-9(10)11)20-8-21-13/h5-7,16H,1-4,8H2 |
Clave InChI |
OETHBMCWBJQEMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C(=O)C2=CNC3=CC4=C(C=C32)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



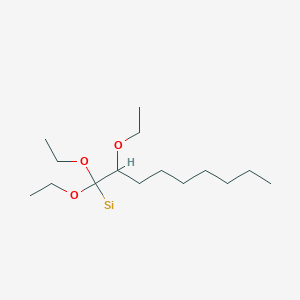
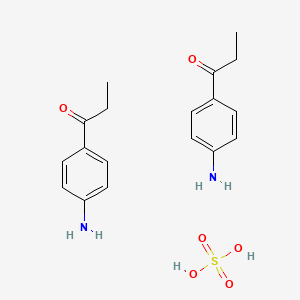
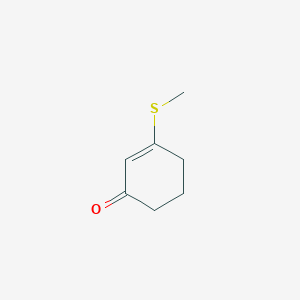
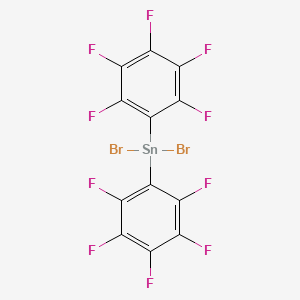
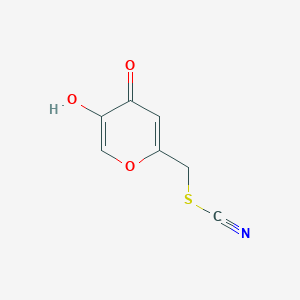
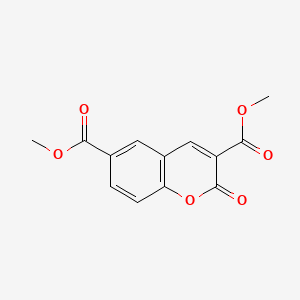
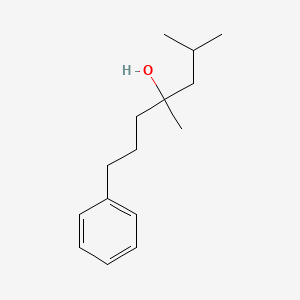
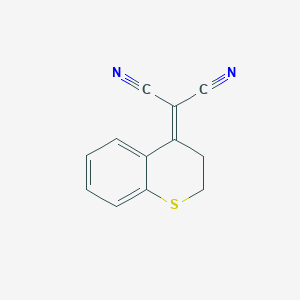
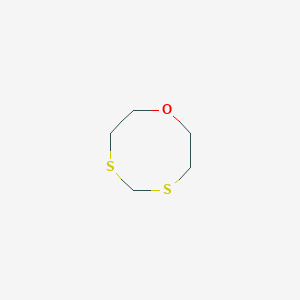
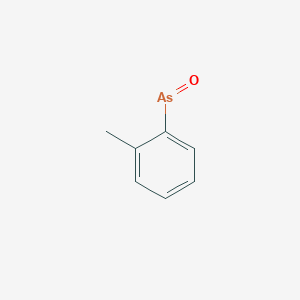
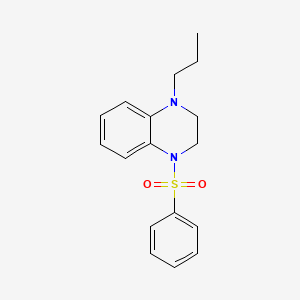
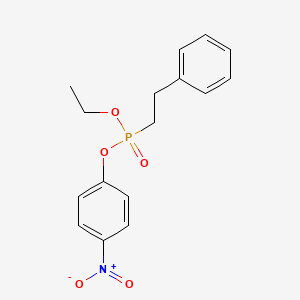
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
